molecular formula C17H20ClN B13957499 3,3-Diphenylcyclopentylamine hydrochloride CAS No. 62367-47-9

3,3-Diphenylcyclopentylamine hydrochloride

Cat. No.: B13957499
CAS No.: 62367-47-9
M. Wt: 273.8 g/mol
InChI Key: KNNJWHYARPPXGD-UHFFFAOYSA-N
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Description

3,3-Diphenylcyclopentylamine hydrochloride is a chemical compound with the molecular formula C17H20ClN It is a derivative of cyclopentylamine, characterized by the presence of two phenyl groups attached to the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Diphenylcyclopentylamine hydrochloride typically involves the reaction of cyclopentylamine with benzene derivatives under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where cyclopentylamine is reacted with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3,3-Diphenylcyclopentylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

3,3-Diphenylcyclopentylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical agent.

    Medicine: It is investigated for its potential therapeutic effects, including its use as an intermediate in drug synthesis.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3-Diphenylcyclopentylamine hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylamine: The parent compound, which lacks the phenyl groups.

    Diphenylamine: A related compound with two phenyl groups attached to an amine.

    Cyclopentylbenzene: A compound with a cyclopentane ring and a single phenyl group.

Uniqueness

3,3-Diphenylcyclopentylamine hydrochloride is unique due to the presence of both cyclopentane and phenyl groups, which confer distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications, offering a combination of stability and reactivity that is not found in simpler analogs.

Properties

CAS No.

62367-47-9

Molecular Formula

C17H20ClN

Molecular Weight

273.8 g/mol

IUPAC Name

3,3-diphenylcyclopentan-1-amine;hydrochloride

InChI

InChI=1S/C17H19N.ClH/c18-16-11-12-17(13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15;/h1-10,16H,11-13,18H2;1H

InChI Key

KNNJWHYARPPXGD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1N)(C2=CC=CC=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

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